molecular formula C10H9BrO2 B7873424 6-Bromo-8-methylchroman-4-one

6-Bromo-8-methylchroman-4-one

Cat. No.: B7873424
M. Wt: 241.08 g/mol
InChI Key: DZPVCVOHHNOBJI-UHFFFAOYSA-N
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Description

6-Bromo-8-methylchroman-4-one (CAS: 1247196-30-0) is a substituted chromanone derivative featuring a bicyclic structure comprising a benzene ring fused to a γ-lactone. The compound is characterized by a bromine atom at the 6-position and a methyl group at the 8-position of the chroman-4-one scaffold. Chromanones are of significant interest in medicinal chemistry due to their biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .

Properties

IUPAC Name

6-bromo-8-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPVCVOHHNOBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OCCC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methylchroman-4-one typically involves the bromination of 8-methylchroman-4-one. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-methylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-8-methylchroman-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylchroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of 6-Bromo-8-methylchroman-4-one, highlighting variations in substituents, heteroatoms, and functional groups:

Compound Name CAS Number Molecular Formula Substituents/Modifications Molecular Weight Key Physical Properties (Predicted/Experimental)
This compound 1247196-30-0 C₁₀H₉BrO₂ Br (6), CH₃ (8) 241.08 Data not available
5-Bromo-8-fluorochroman-4-one 1092350-61-2 C₉H₆BrFO₂ Br (5), F (8) 245.05 Boiling point, density: Not reported
8-Bromo-6-fluorochroman-4-one 1092350-87-2 C₉H₆BrFO₂ Br (8), F (6) 245.05 Solubility: Sample solution at 25 µL, 10 mM
6-Bromo-8-chloro-isothiochroman-4-one 1592945-15-7 C₉H₆BrClOS Br (6), Cl (8), S replaces O in ring 277.57 Density: 1.730 g/cm³; Boiling point: 411.6°C
6-Bromo-8-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one 331821-13-7 C₁₆H₁₀BrClO₃ Br (6), Cl (8), CH₃ (4), 4-hydroxyphenyl 365.61 Density: 1.633 g/cm³; pKa: 9.58
Key Observations:

Positional Isomerism: Substitution patterns significantly influence electronic and steric properties.

Heteroatom Substitution : Replacement of the oxygen atom in the lactone ring with sulfur (e.g., 6-Bromo-8-chloro-isothiochroman-4-one ) increases molecular weight and polarizability, which may enhance lipophilicity and alter metabolic stability.

Functional Group Additions: The coumarin derivative (chromen-2-one) in 6-Bromo-8-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one introduces a conjugated lactone system and a phenolic group, expanding its UV absorbance and hydrogen-bonding capacity.

Physicochemical and Reactivity Trends

  • Boiling Points: Sulfur-containing analogs (e.g., 6-Bromo-8-chloro-isothiochroman-4-one) exhibit higher predicted boiling points (411.6°C) compared to oxygen-based chromanones, likely due to stronger van der Waals interactions .
  • Density: Methyl and halogen substituents increase density. For instance, the coumarin derivative with a hydroxyphenyl group has a density of 1.633 g/cm³ , whereas the isothiochromanone analog reaches 1.730 g/cm³ .
  • Acidity/Basicity : The pKa of the hydroxyphenyl-substituted coumarin (9.58) suggests moderate acidity, enabling pH-dependent solubility .

Biological Activity

6-Bromo-8-methylchroman-4-one is a synthetic compound belonging to the chroman-4-one family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of SIRT2, an enzyme involved in aging and metabolic regulation. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with related compounds.

  • Molecular Formula: C_11H_11BrO
  • Molecular Weight: Approximately 241.08 g/mol

The presence of a bromine atom at the 6-position and a methyl group at the 8-position distinguishes this compound from other chroman derivatives, making it a versatile building block in drug development.

Research indicates that this compound exhibits multiple biological activities:

  • SIRT2 Inhibition : The compound has been evaluated for its ability to inhibit SIRT2, which plays a crucial role in cellular metabolism and aging. Studies have shown that inhibition of SIRT2 can lead to potential therapeutic effects in age-related diseases and cancer .
  • Antioxidant Activity : Derivatives of chroman-4-one, including this compound, have demonstrated significant radical scavenging activity, which can protect cells from oxidative stress.
  • Anti-inflammatory Properties : The compound has also been assessed for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase enzymes (COX), which are involved in the inflammatory response.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Compound Cell Line/Model IC₅₀ Value
SIRT2 InhibitionThis compoundIn vitro assaysNot specified
Antioxidant ActivityVarious chroman-4-one derivativesDPPH assay (radical scavenging)Significant
Anti-inflammatoryThis compoundCOX inhibition assaysNot specified

Case Studies

  • Inhibition Studies : A study focused on evaluating various substituted chromanones as SIRT2 inhibitors reported that this compound showed promising activity against this enzyme. The research utilized biochemical assays to quantify the compound's effectiveness in modulating enzyme activity .
  • Anticancer Activity : Another investigation assessed several chromanone derivatives against multiple cancer cell lines. While specific IC₅₀ values for this compound were not detailed, related compounds exhibited significant anticancer properties, indicating potential for further exploration of this compound's efficacy .
  • Radical Scavenging : Research on chromanone derivatives highlighted their capacity to act as effective radical scavengers in various biological assays. This antioxidant property is critical for developing therapeutics aimed at oxidative stress-related conditions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Structural Features Biological Activity
7-Bromo-6-methylchroman-4-oneBromine at the 7-positionDifferent biological activities compared to 6-bromo variant
8-Methylchroman-4-oneMethyl group at the 8-positionLacks bromination; serves as a precursor for modifications
6-Chloro-8-methylchroman-4-oneChlorine instead of bromineProvides insights into halogen effects on biological activity

These comparisons highlight how variations in substituents can influence the pharmacological properties and potential applications of chromanone derivatives.

Q & A

Q. Key Variables :

VariableImpact on Yield
Solvent polarityPolar aprotic solvents (e.g., DCM) improve bromine activation
Catalyst (Fe vs. AlCl₃)Fe yields 65–75% purity; AlCl₃ requires rigorous anhydrous conditions
Reaction timeProlonged time (>6 hrs) increases byproducts (e.g., dibromo derivatives)

How should researchers resolve contradictory NMR data for this compound derivatives?

Advanced Research Question
Contradictions in NMR assignments often arise from:

  • Spin-spin coupling between Br and adjacent protons (e.g., H-5 and H-7 in the chromanone ring) .
  • Solvent-induced shifts in DMSO-d₆ vs. CDCl₃, which alter peak splitting patterns .

Q. Methodological Approach :

Triangulate data : Combine ¹H NMR, ¹³C NMR, and 2D-COSY to map coupling networks.

Computational validation : Use DFT calculations (e.g., Gaussian 16) to simulate spectra and compare with experimental data .

Isotopic labeling : Introduce deuterium at suspected positions to isolate coupling effects .

Example : A 2021 study resolved conflicting H-5 assignments by correlating NOESY cross-peaks with DFT-simulated dihedral angles .

What strategies optimize bromination selectivity in chromanone derivatives?

Advanced Research Question
Bromination selectivity depends on electronic and steric factors:

  • Electron-donating groups (e.g., -CH₃ at C-8) direct bromination to the para position (C-6) via resonance stabilization .
  • Steric hindrance : Bulkier substituents at C-2 or C-7 reduce bromination efficiency by >30% .

Q. Experimental Design :

  • Competitive bromination assays : Compare reactivity of 8-methylchroman-4-one vs. unsubstituted analogs under identical conditions.
  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., bromoepoxide side products) .

What spectroscopic methods are recommended for characterizing this compound?

Basic Research Question
Core characterization techniques include:

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₉BrO₂; [M+H]⁺ = 257.9722) .

FT-IR : Identify carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-Br vibration at 560–600 cm⁻¹ .

X-ray crystallography : Resolve crystal packing and confirm regiochemistry (95% purity required for diffraction-quality crystals) .

Basic Research Question

  • Solubility : Sparingly soluble in water (<0.1 mg/mL); use DMSO or ethanol for stock solutions (tested up to 50 mM) .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the chromanone ring. Degradation products (e.g., quinones) form after 6 months at 4°C .

Q. Best Practices :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation kinetics .
  • Monitor pH in aqueous buffers (pH 5–7 optimal; alkaline conditions hydrolyze the lactone ring) .

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